molecular formula C11H19NO2 B1324294 tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 208245-73-2

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1324294
M. Wt: 197.27 g/mol
InChI Key: UPUZWYFQRARJNC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C12H19NO4 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate” is represented by the InChI code: 1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5H,6-8H2,1-4H3 . This indicates that the molecule contains a pyridine ring, which is partially hydrogenated and substituted with a tert-butyl group, a methyl group, and a carboxylate group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.29 . It is a solid or semi-solid or lump or liquid at room temperature .

Scientific Research Applications

Synthesis and Application in Drug Development

  • Intermediate in Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A high-yield synthesis method has been established for this compound, which is crucial in developing and optimizing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Chemical Transformations

  • Reactions with Trifluoroacetic Acid : The compound reacts with trifluoroacetic acid by elimination of the tert-butylester group, leading to various chemical transformations. This process is significant in the synthesis of other compounds (Görlitzer & Baltrusch, 2000).
  • Efficient Synthesis of Polyhydroxylated Piperidines : An efficient synthesis method for a common intermediate of various polyhydroxylated piperidines has been reported, showcasing the versatility of this compound in chemical synthesis (Ramalingam, Bhise, Show, & Kumar, 2012).

Pharmaceutical Applications

  • Intermediate in Vandetanib Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, showcasing its role in pharmaceutical applications (Wang, Wang, Tang, & Xu, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZWYFQRARJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

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